(S)-(+)-2-Heptyl isothiocyanate

説明

Overview of Isothiocyanate Compounds in Biomedical Research

Isothiocyanates (ITCs) are biologically active compounds derived from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing secondary metabolites found in plants of the Brassicales order, such as broccoli, cabbage, and kale. mdpi.comoregonstate.edufoodandnutritionjournal.org The hydrolysis process is catalyzed by the myrosinase enzyme, which becomes active when the plant tissue is damaged, for instance, through chewing or cutting. foodandnutritionjournal.org This reaction yields various breakdown products, with isothiocyanates being of significant interest to the scientific community. mdpi.com

The biomedical appeal of ITCs stems from their multifaceted biological effects, which have been demonstrated in numerous in vitro and in vivo studies. mdpi.comresearchgate.net Research has highlighted their potential as anticarcinogenic, anti-inflammatory, antioxidant, and antimicrobial agents. mdpi.comfoodandnutritionjournal.org These properties are attributed to the ability of ITCs to modulate critical cellular pathways. mdpi.comresearchgate.net For example, many ITCs are potent inducers of phase II detoxification enzymes, which protect cells from DNA damage by carcinogens and reactive oxygen species (ROS). oregonstate.edu This induction is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comoregonstate.edu ITCs can also influence inflammatory processes by interacting with pathways such as Nuclear Factor-kappa B (NF-κB). researchgate.net

Prominent examples of well-studied isothiocyanates include sulforaphane (B1684495) from broccoli, phenethyl isothiocyanate (PEITC) from watercress, and allyl isothiocyanate (AITC) from mustard. oregonstate.edunih.gov These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with processes like angiogenesis and metastasis. researchgate.netnih.govmdpi.com The electrophilic carbon atom in the characteristic -N=C=S functional group of isothiocyanates is highly reactive, allowing it to interact with various biological molecules and contribute to its wide range of activities. researchgate.net

Significance of Chiral Alkyl Isothiocyanates in Scientific Inquiry: Focus on (S)-(+)-2-Heptyl Isothiocyanate

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and pharmacology. Chiral compounds exist as enantiomers—non-superimposable mirror images—which can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact preferentially with one enantiomer over the other. nih.gov In drug development, the stereochemistry of a molecule is a critical factor, as it can influence uptake, metabolism, and target binding, ultimately affecting both efficacy and safety. nih.gov

Within the isothiocyanate family, chirality plays a significant role. The enantioselective synthesis of complex molecules, for instance, has utilized chiral isothiocyanates as precursors to create specific three-dimensional structures. rsc.org Furthermore, chiral isothiocyanate-based derivatizing agents have been developed for analytical purposes, such as the differentiation and resolution of enantiomers in laboratory settings using techniques like NMR spectroscopy. usm.edu This underscores the importance of stereochemistry in both the synthesis and analysis of these compounds.

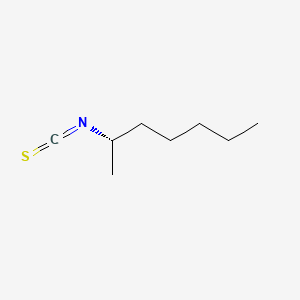

This compound is a chiral alkyl isothiocyanate. Its structure features a heptyl chain with the isothiocyanate group attached to the second carbon atom, which is a stereocenter. The "(S)" designation refers to the specific spatial arrangement of the atoms around this chiral center. While general research points to the critical role of stereochemistry in the biological activity of molecules, specific, detailed research into the biological activities and therapeutic potential of this compound is not extensively documented in publicly available scientific literature. Its chiral nature suggests that it could have unique interactions within biological systems, a principle that drives scientific inquiry into such molecules.

Below is a table of known properties for the compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₈H₁₅NS |

| Molecular Weight | 157.28 g/mol |

| CAS Number | 737000-94-1 |

| Chirality | (S) |

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-isothiocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTLUDLHIIYPNC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426868 | |

| Record name | (S)-(+)-2-Heptyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-94-1 | |

| Record name | (S)-(+)-2-Heptyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Enzymatic Biogenesis of Isothiocyanates

Glucosinolate Precursors and Myrosinase-Mediated Hydrolysis in Plant Systems

The formation of isothiocyanates is a classic example of a plant defense mechanism, often referred to as the "mustard oil bomb". acs.org This system involves two key components: glucosinolates (GSLs) and the enzyme myrosinase (EC 3.2.1.147). acs.orgwur.nl In a healthy, undamaged plant cell, glucosinolates are stored separately from myrosinase. wur.nlnih.gov When the plant tissue is damaged—for instance, by chewing, cutting, or pest attack—the cellular compartments are ruptured, allowing the myrosinase enzyme to come into contact with the glucosinolates. nih.govresearchgate.net

Myrosinase, a type of thioglucosidase, catalyzes the hydrolysis of the thioglucosidic bond in the glucosinolate molecule. wur.nlnih.gov This reaction cleaves the glucose moiety, resulting in the formation of an unstable intermediate aglycone. wur.nlencyclopedia.pub This aglycone then undergoes a spontaneous chemical rearrangement, known as the Lossen rearrangement, to form a variety of products, with isothiocyanates being the most common outcome under neutral pH conditions. nih.gov

The specific isothiocyanate produced is determined by the structure of the side chain (R-group) of its parent glucosinolate. nih.govencyclopedia.pub There are over 130 known glucosinolates, leading to a wide diversity of corresponding isothiocyanates. mdpi.comscite.ai For example, sinigrin (B192396) is the precursor to allyl isothiocyanate, the compound responsible for the sharp taste of mustard and horseradish, while glucoraphanin (B191350) yields sulforaphane (B1684495), found abundantly in broccoli. researchgate.netnih.gov

While the general biosynthetic pathway is well-established, the specific glucosinolate precursor for (S)-(+)-2-Heptyl isothiocyanate is not extensively documented in scientific literature. Based on the established mechanism, its formation would necessitate the presence of a corresponding 2-heptylglucosinolate within a plant species. The enzymatic hydrolysis of this precursor would yield the specific this compound.

To illustrate the precursor-product relationship, the table below lists several well-documented glucosinolates and the isothiocyanates they produce.

| Glucosinolate Precursor | Resulting Isothiocyanate | Common Plant Source(s) |

| Sinigrin | Allyl isothiocyanate | Mustard seeds, Horseradish, Wasabi acs.orgfrontiersin.org |

| Glucoraphanin | Sulforaphane | Broccoli, Cauliflower researchgate.netnih.gov |

| Gluconasturtiin | Phenethyl isothiocyanate | Watercress, Radish encyclopedia.pubfrontiersin.org |

| Glucotropaeolin | Benzyl (B1604629) isothiocyanate | Garden cress, Papaya encyclopedia.pub |

| Glucoerucin | Erucin | Rocket (Eruca sativa), Arugula encyclopedia.pub |

This table presents examples of known glucosinolate-isothiocyanate pairs to demonstrate the biosynthetic principle.

Environmental and Biological Factors Modulating Isothiocyanate Formation

The conversion of glucosinolates into isothiocyanates is not always a straightforward process. The yield and even the type of final product can be significantly influenced by various environmental and biological factors. nih.govencyclopedia.pub These modulators would theoretically affect the formation of this compound from its precursor in a similar manner.

pH: The pH of the reaction environment is a critical determinant. Neutral pH (around 7.0) strongly favors the rearrangement of the aglycone intermediate into an isothiocyanate. nih.gov Under more acidic conditions (e.g., pH 3-5), the formation of nitriles can become the dominant pathway, reducing the yield of isothiocyanates. nih.gov

Temperature: Myrosinase activity is temperature-dependent. Moderate heat can sometimes increase the rate of hydrolysis. However, myrosinase is thermolabile and can be inactivated by the high temperatures used in cooking, which prevents the formation of isothiocyanates from their glucosinolate precursors. nih.gov In the absence of active plant myrosinase, some isothiocyanate formation can still occur in the human gut through the action of myrosinase-like enzymes produced by the intestinal microbiota, though generally at a much lower yield. wur.nlnih.gov

Specifier Proteins: The presence of certain proteins can alter the fate of the glucosinolate aglycone. Epithiospecifier proteins (ESPs), for instance, promote the formation of epithionitriles or simple nitriles instead of isothiocyanates, particularly from glucosinolates with an alkenyl side chain. wur.nl Another type, the thiocyanate-forming protein (TFP), can direct the reaction towards the production of thiocyanates. The presence and activity of these proteins vary between different plant species and even cultivars, adding another layer of complexity to the final product profile. nih.gov

Cofactors: Myrosinase activity can be enhanced by cofactors such as ascorbic acid (Vitamin C). Conversely, the presence of ferrous ions (Fe²⁺) has been shown in some cases, such as with watercress, to promote the non-enzymatic degradation of glucosinolates into nitriles.

These factors collectively determine the quantity and type of isothiocyanate produced upon tissue damage, and would be expected to play a crucial role in the potential biogenesis of this compound in any plant that contains its precursor.

Sophisticated Analytical Techniques for S + 2 Heptyl Isothiocyanate Characterization and Quantification

Advanced Chromatographic Separations

Chromatography, the cornerstone of separation science, is indispensable for the analysis of isothiocyanates (ITCs). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for both qualitative and quantitative assessments. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (UV, ELSD, FLD)

HPLC is a versatile technique for analyzing ITCs. However, the choice of detector is critical, as many isothiocyanates, including potentially (S)-(+)-2-Heptyl isothiocyanate, lack strong chromophores, which complicates detection by conventional UV-Vis detectors. mdpi.com

UV Detection: HPLC coupled with a UV detector is a common approach for the analysis of ITCs. mdpi.com However, the lack of strong UV-absorbing groups in many aliphatic isothiocyanates poses a significant analytical challenge, often requiring detection at low wavelengths (around 200 nm) where selectivity can be poor. mdpi.com

Evaporative Light Scattering Detection (ELSD): The ELSD offers a universal detection alternative that is not dependent on the optical properties of the analyte. lcms.cz It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it highly suitable for compounds with weak or no UV chromophore, providing a more uniform response. lcms.czshimadzu.com The ELSD is compatible with gradient elution, which is often necessary for separating complex mixtures. lcms.cz

Fluorescence Detection (FLD): While not typically used for native isothiocyanates due to their lack of fluorescence, FLD can be a highly sensitive and selective detection method following derivatization. If this compound is reacted with a fluorescent tagging agent, FLD can provide excellent detection limits. For instance, HPLC with FLD is commonly used for certain indole (B1671886) compounds that are also hydrolysis products of glucosinolates. mdpi.com

Table 1: Comparison of HPLC Detectors for Isothiocyanate Analysis

| Detector | Principle | Advantages for ITC Analysis | Disadvantages for ITC Analysis |

|---|---|---|---|

| UV-Visible (UV) | Measures absorbance of light by the analyte. | Widely available; good for ITCs with aromatic rings. | Low sensitivity and selectivity for aliphatic ITCs lacking strong chromophores. mdpi.com |

| Evaporative Light Scattering (ELSD) | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. | Universal detection, independent of optical properties; gradient compatible. lcms.cz | Semi-quantitative; requires non-volatile analytes and buffers. |

| Fluorescence (FLD) | Measures emission of light from a fluorescent analyte after excitation. | Very high sensitivity and selectivity. | Requires analyte to be naturally fluorescent or derivatized with a fluorescent tag. mdpi.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry and Ion Mobility Spectrometry

GC is well-suited for the analysis of volatile compounds like many isothiocyanates. Coupling GC with advanced detection technologies provides powerful analytical capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is a mainstay for the identification and quantification of ITCs. mdpi.comresearchgate.net It combines the separation power of GC with the high sensitivity and structural information provided by MS. However, a key consideration is the thermal stability of the analyte, as some ITCs can degrade at the high temperatures used in the GC injector. mdpi.com Derivatization can sometimes be employed to improve thermal stability and chromatographic behavior. mdpi.com

Ion Mobility Spectrometry (IMS): When coupled with GC-MS, IMS adds another dimension of separation. IM-MS separates ions based on their size, shape, and charge in a gas-filled drift tube, a process that occurs on a millisecond timescale. nih.gov This technique is particularly valuable for separating isomers, including enantiomers, that may not be resolved by chromatography or mass spectrometry alone. jiangnan.edu.cnchromatographyonline.com For a chiral molecule like this compound, GC-IM-MS could potentially differentiate it from its (R)-enantiomer, especially after forming diastereomeric complexes. jiangnan.edu.cn

Table 2: Comparison of GC-Based Techniques

| Technique | Separation Principle | Key Advantages | Considerations |

|---|---|---|---|

| GC-MS | Separation by boiling point/volatility (GC) and mass-to-charge ratio (MS). | High sensitivity and specificity; provides structural information for identification. mdpi.comresearchgate.net | Potential for thermal degradation of labile ITCs. mdpi.com |

| GC-IM-MS | Adds separation by ion size and shape (IMS) to GC-MS. | Ability to separate isomers (e.g., structural isomers, diastereomers); increased peak capacity. nih.govchromatographyonline.com | Newer technology; data analysis can be more complex. |

Spectrophotometric Assays and Derivatization Strategies

Spectrophotometric methods offer a way to determine the total isothiocyanate content, while derivatization is a crucial strategy to overcome inherent analytical challenges. mdpi.com

A common spectrophotometric method for total ITC quantification is based on the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol. mdpi.com This reaction is highly selective for the isothiocyanate functional group and produces a product, 1,3-benzodithiole-2-thione, which can be measured spectrophotometrically at 365 nm. mdpi.com

Derivatization is frequently necessary before chromatographic analysis due to the high volatility, instability, and lack of strong chromophores in many ITCs. mdpi.comresearchgate.net Converting the isothiocyanate into a more stable and easily detectable derivative can significantly improve analytical performance. Common strategies include:

Reaction with Thiols: Reagents like N-acetyl-L-cysteine (NAC) react with ITCs to form dithiocarbamates. nih.govmostwiedzy.pl This derivatization is often performed to facilitate analysis by LC-MS, improving stability and ionization efficiency. nih.gov

Reaction with Ammonia (B1221849): The reaction of an isothiocyanate with ammonia yields a thiourea (B124793) derivative. nih.govresearchgate.net This introduces a UV-absorbing chromophore, making the derivative suitable for HPLC-UV analysis and improving stability for both hydrophilic and hydrophobic ITCs. nih.gov

Table 3: Common Derivatization Reagents for Isothiocyanate Analysis

| Reagent | Derivative Formed | Purpose | Analytical Technique |

|---|---|---|---|

| 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | Forms a chromophore for quantification. mdpi.com | UV-Vis Spectrophotometry, HPLC |

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate (B8719985) | Increases stability and improves ionization. nih.govmostwiedzy.pl | LC-MS |

| Ammonia | Thiourea | Introduces a UV chromophore and increases stability. nih.govresearchgate.net | HPLC-UV, LC-MS |

Chiral Analytical Methodologies for Enantiomeric Purity Determination

Determining the enantiomeric purity of this compound is critical, as enantiomers often exhibit different biological activities. mdpi.com Chiral analysis is essential to confirm the identity of the S-enantiomer and quantify the presence of any R-enantiomer impurity.

Two primary strategies are used for the chiral separation of enantiomers by chromatography:

Direct Methods: These methods utilize a chiral stationary phase (CSP) in either GC or HPLC. The CSP creates a chiral environment within the column, leading to differential interactions with the two enantiomers and resulting in their separation. This is a powerful and widely used approach for resolving enantiomers. mdpi.com

Indirect Methods: This approach involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). mdpi.comresearchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column. mdpi.comnih.gov Isothiocyanates themselves can be used as CDAs to resolve chiral amines and alcohols. researchgate.net

Beyond chromatography, Capillary Electrophoresis (CE) is a potent technique for chiral separations, often demonstrating high efficiency and resolution. jiangnan.edu.cnmdpi.com

Table 4: Comparison of Chiral Separation Methodologies

| Method | Approach | Principle | Advantages |

|---|---|---|---|

| Direct (Chiral Stationary Phase) | Uses a column containing a chiral selector. | Enantiomers interact differently with the CSP, leading to different retention times. mdpi.com | Avoids potential side reactions or kinetic resolution from derivatization. |

| Indirect (Chiral Derivatizing Agent) | Reacts enantiomers with a pure chiral reagent. | Forms diastereomers which have different physical properties and can be separated on an achiral column. mdpi.com | Can use conventional columns; may enhance detectability. |

| Chiral Capillary Electrophoresis (CE) | Uses a chiral selector in the background electrolyte. | Enantiomers have different electrophoretic mobilities in the chiral environment. mdpi.com | High separation efficiency; very small sample and reagent consumption. |

Challenges and Innovations in Isothiocyanate Analytical Research

The analysis of isothiocyanates is fraught with challenges that drive continuous innovation in the field.

Key Challenges:

Instability and Volatility: Many ITCs are chemically unstable and volatile, which can lead to sample loss during preparation and analysis, particularly in GC. mdpi.comresearchgate.net

Lack of Chromophores: The absence of strong UV-absorbing groups in aliphatic ITCs makes sensitive detection by HPLC-UV difficult. mdpi.com

Matrix Effects: When analyzing samples from complex matrices like plant extracts or biological fluids, co-extracting compounds can interfere with separation and detection.

Recent Innovations:

Advanced Derivatization: The development of new and optimized derivatization procedures, such as those using NAC for LC-MS/MS analysis, allows for the simultaneous, stable, and sensitive quantification of ITCs and their metabolites. nih.govresearchgate.netresearcher.life

High-Resolution Mass Spectrometry (HRMS): The use of HRMS provides enhanced sensitivity and mass accuracy, enabling more precise and simultaneous determination of ITCs and related compounds without derivatization. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles, leading to faster analysis times, better resolution, and higher sensitivity compared to conventional HPLC. nih.govresearcher.life

Hyphenated Techniques: The coupling of multiple analytical techniques, such as GC-IM-MS, provides multi-dimensional data that significantly enhances separation power and the ability to distinguish closely related isomers. nih.gov

These advancements are crucial for overcoming the inherent difficulties in analyzing compounds like this compound, enabling more robust and reliable characterization and quantification.

Molecular Mechanisms of Biological Action of Isothiocyanates: Implications for S + 2 Heptyl Isothiocyanate

Regulation of Carcinogen Metabolism and Xenobiotic Detoxification

A primary mechanism by which isothiocyanates exert their protective effects is through the modulation of enzymes involved in the metabolism of foreign compounds (xenobiotics), including carcinogens. nih.gov This process is typically divided into Phase I and Phase II reactions, which work in concert to neutralize and eliminate harmful substances. wikipedia.org ITCs generally inhibit Phase I enzymes that can activate pro-carcinogens while simultaneously inducing Phase II enzymes that enhance their detoxification and excretion. nih.gov

Influence on Phase I Biotransformation Enzymes

Phase I biotransformation enzymes, most notably the Cytochrome P450 (CYP450) superfamily, are responsible for the initial modification of xenobiotics. nih.govlongdom.org These reactions, typically oxidations, introduce or expose functional groups on the foreign compounds. longdom.org While this can be a detoxification step, some pro-carcinogens are converted into their ultimate carcinogenic forms by these very enzymes. nih.govnih.gov

Isothiocyanates have been shown to inhibit the activity of key CYP450 enzymes, particularly those in the CYP1 family, which are heavily involved in the bioactivation of carcinogens. nih.gov By impairing the function of these enzymes, ITCs can reduce the generation of genotoxic metabolites, thereby protecting DNA from damage. nih.gov For instance, studies have demonstrated that ITCs can act as mechanism-based inactivators of CYP450 enzymes. nih.gov Given its isothiocyanate functional group, (S)-(+)-2-Heptyl isothiocyanate is likely to share this ability to modulate Phase I enzymes, thus potentially reducing the activation of certain carcinogens.

Table 1: Examples of Isothiocyanate-Mediated Influence on Phase I Enzymes

| Isothiocyanate | Enzyme(s) Affected | Observed Effect |

|---|---|---|

| Phenethyl isothiocyanate (PEITC) | CYP1 family | Inhibition of activity nih.gov |

Activation of the Nrf2/ARE Signaling Pathway

A critical mechanism for cellular protection against oxidative stress and xenobiotics is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to inducers like ITCs, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. nih.gov

This binding initiates the transcription of a wide array of Phase II detoxification and antioxidant enzymes. nih.gov These enzymes play a crucial protective role by neutralizing reactive carcinogens and oxidants. nih.govnih.gov Key enzymes induced via the Nrf2/ARE pathway include Glutathione (B108866) S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs). nih.govnih.gov GSTs, for example, catalyze the conjugation of glutathione to electrophilic compounds, rendering them more water-soluble and easier to excrete. nih.gov The ability to induce these protective enzymes is a hallmark of many ITCs, including sulforaphane (B1684495) and PEITC. nih.gov It is highly probable that this compound also functions as an activator of the Nrf2/ARE pathway, thereby enhancing cellular detoxification capabilities.

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells

Beyond their role in detoxification, ITCs can directly inhibit the growth of cancerous cells by inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.govmdpi.com These actions are fundamental to their anti-cancer potential.

Caspase Cascade Activation and Mitochondrial Pathway Engagement

Apoptosis is executed by a family of proteases called caspases. ITCs have been shown to trigger apoptosis by activating this caspase cascade. nih.gov A common mechanism is the engagement of the intrinsic or mitochondrial pathway of apoptosis. nih.gov This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can promote the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. mdpi.comnih.gov

Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.gov Caspase-9 then activates executioner caspases, such as caspase-7, leading to the cleavage of cellular proteins and the orderly dismantling of the cell. nih.gov Studies on PEITC have shown it induces apoptosis in breast cancer cells by increasing the Bax/Bcl-2 ratio, causing cytochrome c release and subsequent caspase activation. nih.gov Processed caspase-2 has also been implicated as an upstream activator of the mitochondrial pathway. nih.gov this compound is anticipated to possess similar capabilities to trigger mitochondrial-mediated apoptosis in malignant cells.

Cyclin-Dependent Kinase (CDK) Regulation

The cell cycle is a tightly regulated process driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. nih.govembopress.org Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. scholaris.ca ITCs can intervene in this process by inducing cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing. nih.govnih.gov

This arrest can be achieved by altering the expression or activity of key cell cycle regulatory proteins. nih.gov For example, PEITC has been observed to cause G2/M arrest in laryngeal cancer cells, accompanied by changes in the expression of proteins like cyclin B. nih.gov The regulation of CDKs is complex, involving cyclins, CDK inhibitors, and phosphorylation events. scholaris.canih.gov By modulating these regulatory networks, ITCs can halt proliferation, providing an opportunity for apoptotic pathways to be engaged. The structural features of this compound suggest it would also interfere with the cell cycle machinery in malignant cells, likely through the regulation of CDK activity.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a known driver of various diseases, including cancer. ITCs possess significant anti-inflammatory and immunomodulatory properties. nih.gov They can suppress the production of pro-inflammatory mediators and influence the activity of immune cells. nih.govresearchgate.net

ITCs have been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB (nuclear factor-κB), a central regulator of inflammation. nih.gov By preventing NF-κB activation, ITCs can decrease the expression of numerous inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov For example, 7-methylsulfonylheptyl isothiocyanate (7-MSI), a related long-chain ITC, was found to significantly reduce the transcription levels of TNF-α, IL-1β, and IL-6 in macrophage cells. nih.gov

Furthermore, the immunomodulatory effects of ITCs can include enhancing the cancer-fighting activity of immune cells, such as natural killer (NK) cells. nih.gov Sulforaphane, for example, has been shown to boost NK cell activity against cancer. nih.gov Given these findings across a range of isothiocyanates, it is reasonable to postulate that this compound also exerts anti-inflammatory effects, likely through the inhibition of NF-κB and modulation of cytokine production, and may play a role in shaping the immune response.

Table 2: Summary of Potential Molecular Mechanisms for this compound

| Mechanism Category | Specific Pathway/Action | Implied Effect |

|---|---|---|

| Xenobiotic Detoxification | Inhibition of Phase I Enzymes (e.g., CYP1A) | Decreased activation of pro-carcinogens |

| Activation of Nrf2/ARE Pathway | Increased expression of Phase II detoxification enzymes (GST, NQO1) | |

| Anticancer Activity | Induction of Mitochondrial Apoptosis | Activation of caspases and death of malignant cells |

| Regulation of Cyclin-Dependent Kinases | Cell cycle arrest (e.g., at G2/M phase), inhibiting proliferation |

| Anti-inflammatory Effects | Inhibition of NF-κB Signaling | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6) |

Inhibition of Pro-inflammatory Mediators (e.g., COX-2, NF-κB)

Isothiocyanates have demonstrated notable anti-inflammatory properties by targeting key mediators of the inflammatory response. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that, when activated by stimuli like bacterial lipopolysaccharide (LPS), moves to the nucleus and triggers the transcription of pro-inflammatory genes. nih.gov These genes include those encoding for enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov

Studies on various isothiocyanates, such as phenylethyl isothiocyanate (PEITC) and sulforaphane (SFN), have shown their ability to suppress the activation of NF-κB. nih.govnih.gov This suppression, in turn, leads to a reduction in the production of COX-2, iNOS, and pro-inflammatory cytokines. nih.govnih.govnih.gov The anti-inflammatory effects of some isothiocyanates are mediated through the activation of the Nrf2 signaling pathway, which can antagonize NF-κB-dependent gene expression. nih.gov For instance, allyl isothiocyanate (AITC) has been shown to increase levels of Nrf2, a transcription factor that induces the expression of antioxidant enzymes like heme-oxygenase-1 (HO-1), which possesses anti-inflammatory properties. nih.gov

The structural characteristics of isothiocyanates appear to influence their anti-inflammatory potency. Synthetic ITC analogs with different chemical structures have shown varying degrees of NF-κB inhibition, with some demonstrating stronger activity than the naturally occurring PEITC. nih.gov

Targeting Specific Enzymatic Pathways (e.g., NAAA)

Beyond the well-known inflammatory pathways, isothiocyanates may also exert their effects by modulating other specific enzymatic systems. One such target is N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a lysosomal enzyme that breaks down N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic molecule palmitoylethanolamide (B50096) (PEA). nih.govnih.gov By inhibiting NAAA, the levels of PEA can be increased, thereby potentiating its beneficial effects. nih.gov

The inhibition of NAAA is considered a promising therapeutic strategy for managing pain and inflammation. nih.govresearchgate.net While a variety of compounds have been developed as NAAA inhibitors, the direct interaction of this compound with this enzyme has not been extensively studied. However, the general ability of isothiocyanates to interact with enzymatic targets suggests that this could be a potential area for future investigation. Genetic studies in mice have shown that the absence of NAAA leads to increased levels of PEA and anandamide (B1667382) (AEA) in certain tissues, such as bone marrow and macrophages. frontiersin.org

Oxidative Stress Response and Antioxidant Defense Enhancement

A key mechanism through which isothiocyanates exert their protective effects is by enhancing the body's antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govyoutube.com Nrf2 is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and cytoprotective genes. nih.govcapes.gov.br

Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Kelch-like ECH-associated protein 1 (Keap1). youtube.com Isothiocyanates, being electrophilic compounds, can react with specific cysteine residues on Keap1. nih.gov This reaction leads to a conformational change in Keap1, causing it to release Nrf2. youtube.com The freed Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. youtube.comosti.gov

This binding initiates the transcription of numerous protective genes, including those for heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), an enzyme involved in the synthesis of the major intracellular antioxidant, glutathione (GSH). nih.govosti.gov The upregulation of these antioxidant enzymes helps to restore cellular redox homeostasis and protect cells from damage caused by oxidative stress. nih.gov The activation of the Nrf2 pathway by isothiocyanates like PEITC and sulforaphane has been shown to be crucial for their anti-inflammatory and antioxidant effects. nih.govyoutube.com

Epigenetic Regulation of Gene Expression: Focus on Histone Modifying Enzymes (e.g., HDAC)

Isothiocyanates have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov HDACs remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. nih.gov By inhibiting HDACs, isothiocyanates can induce histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of genes that may have been silenced. nih.gov

This mechanism is particularly relevant in the context of cancer, where the epigenetic silencing of tumor suppressor genes is a common event. nih.gov Sulforaphane, for example, has been shown to inhibit HDAC activity in various cancer cell lines and in preclinical models, leading to the reactivation of silenced genes and subsequent tumor suppression. nih.gov

HDACs are a large family of enzymes grouped into different classes. bohrium.com Class I HDACs (HDAC1, 2, 3, and 8) are primarily located in the nucleus, while Class II HDACs (HDAC4, 5, 6, 7, 9, and 10) can shuttle between the nucleus and cytoplasm. nih.govbohrium.com The activity of these enzymes is regulated by their incorporation into large multiprotein complexes and by post-translational modifications like phosphorylation. nih.govd-nb.inforesearchgate.net The ability of isothiocyanates to modulate the activity of these key epigenetic regulators highlights another important facet of their biological action.

Antimicrobial and Antifungal Activity: Cellular and Molecular Targets

Isothiocyanates possess a broad spectrum of antimicrobial and antifungal properties. nih.govmdpi.com Their mechanism of action against various pathogens involves multiple cellular and molecular targets. One of the key effects of isothiocyanates is the disruption of cell membrane integrity. nih.govnih.gov For instance, 2-phenylethyl isothiocyanate (2-PEITC) has been shown to damage the cell membrane of the fungus Alternaria alternata. nih.gov

The antimicrobial activity of isothiocyanates is also linked to their ability to interfere with essential cellular processes. Some isothiocyanates can inhibit bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. nih.gov Sulforaphane, for example, has been found to inhibit quorum sensing and biofilm formation in Pseudomonas aeruginosa. nih.gov

Furthermore, the structure of the isothiocyanate plays a role in its antimicrobial efficacy. Aromatic isothiocyanates, like benzyl (B1604629) isothiocyanate (BITC), are often more effective than aliphatic ones, possibly due to their enhanced ability to cross bacterial membranes. nih.gov Some isothiocyanates have also been shown to work synergistically with conventional antifungal drugs like fluconazole, offering a potential strategy to combat drug-resistant infections. researchgate.net The antifungal activity of these compounds can also involve the inhibition of virulence factors such as the transition from yeast to hyphal form in Candida albicans and biofilm formation. mdpi.com

Modulation of Pain Pathways: Role as H2S Donors and Ion Channel Interactions

A growing body of evidence suggests that isothiocyanates can modulate pain pathways, partly through their ability to act as hydrogen sulfide (B99878) (H₂S) donors. nih.govnih.gov H₂S is a gasotransmitter involved in a variety of physiological processes, and its role in pain modulation is an active area of research. nih.govresearchgate.net Slow-releasing H₂S donors, including natural isothiocyanates like allyl isothiocyanate, have been shown to alleviate neuropathic pain in animal models. nih.govunica.it

The mechanism of H₂S release from isothiocyanates involves a reaction with L-cysteine. nih.gov The released H₂S can then exert its effects on various targets within the pain signaling cascade. One important target is the family of Kv7 potassium channels. nih.gov The activation of these channels by H₂S can lead to hyperpolarization of neuronal membranes, thereby reducing neuronal excitability and pain transmission. nih.gov Studies have shown that the pain-relieving effects of isothiocyanate-based H₂S donors are reversed by Kv7 channel blockers. nih.gov

In addition to their role as H₂S donors, isothiocyanates may also directly interact with other ion channels involved in pain perception. The multifaceted actions of these compounds on pain pathways make them intriguing candidates for the development of novel analgesic agents.

Structure Activity Relationship Sar Investigations of S + 2 Heptyl Isothiocyanate and Structural Analogues

Elucidation of Structural Determinants for Biological Potency

The biological potency of aliphatic isothiocyanates is significantly influenced by the structure of their alkyl side chain. Research into the SAR of this class of compounds has revealed several key determinants that govern their efficacy.

Alkyl Chain Length: A general trend observed in SAR studies is that the biological activity of straight-chain alkyl isothiocyanates often correlates with the length of the alkyl group. For instance, studies on the inhibition of lung neoplasia have demonstrated that increasing the alkyl chain length of arylalkyl isothiocyanates tends to enhance their inhibitory effects. nih.govnih.gov For example, 3-phenylpropyl isothiocyanate and 4-phenylbutyl isothiocyanate showed significantly greater tumor multiplicity reduction (96%) compared to phenethyl isothiocyanate (64%). nih.gov This suggests that lipophilicity, which increases with chain length, plays a critical role in the potency of these compounds. However, this relationship is not always linear; for some biological effects, there appears to be an optimal chain length, beyond which activity may plateau or even decrease. For instance, the cellular uptake of certain amphiphilic compounds was observed to be biphasic, increasing with chain length up to a twelve-carbon chain before declining. nih.gov

Branching and Positional Isomerism: The position of the isothiocyanate group along the alkyl chain is another critical factor. Studies comparing primary (1-hexyl isothiocyanate) and secondary (2-hexyl isothiocyanate) isomers have shown that the secondary ITC is a more potent inhibitor of lung tumorigenesis. researchgate.net This finding is directly relevant to (S)-(+)-2-Heptyl isothiocyanate, which is a secondary isothiocyanate. The increased potency of the secondary isomer may be attributed to steric or electronic factors that influence its interaction with biological targets.

Influence of Aromatic Moieties: While many potent ITCs are arylalkyl compounds, such as phenethyl isothiocyanate (PEITC), the phenyl group is not an absolute requirement for high activity. Long-chain alkyl isothiocyanates, such as 1-dodecyl isothiocyanate, have demonstrated strong inhibitory effects against lung tumorigenesis, indicating that a sufficiently lipophilic alkyl chain can confer potent biological activity in the absence of an aromatic ring. nih.govresearchgate.net

The following table summarizes the effect of structural modifications on the biological potency of isothiocyanate analogues.

| Structural Modification | Observation | Example Compound(s) | Impact on Potency |

| Increasing Alkyl Chain Length | Enhanced inhibition of lung tumorigenesis. nih.gov | 3-Phenylpropyl ITC, 4-Phenylbutyl ITC | Increase |

| Position of -NCS Group | Secondary isothiocyanate is more potent than primary. researchgate.net | 2-Hexyl isothiocyanate vs. 1-Hexyl isothiocyanate | Increase |

| Presence of Phenyl Group | Not essential for high activity if alkyl chain is long. nih.govresearchgate.net | 1-Dodecyl isothiocyanate | Potent Activity |

Stereochemical Influence on Pharmacological Efficacy

Chirality plays a pivotal role in the interaction of small molecules with the inherently chiral environment of biological systems, such as enzymes and receptors. nih.gov For a chiral molecule like 2-heptyl isothiocyanate, the spatial arrangement of substituents around the chiral center can lead to significant differences in pharmacological activity between its enantiomers, (S)-(+) and (R)-(-).

While direct comparative studies on the enantiomers of 2-heptyl isothiocyanate are not extensively reported in the reviewed literature, evidence from structurally related compounds underscores the importance of stereochemistry. The observation that 2-hexyl isothiocyanate, a secondary ITC, is more potent than its primary achiral isomer, 1-hexyl isothiocyanate, highlights the significance of the substituent's position on the alkyl chain. researchgate.net This difference in potency suggests that the specific three-dimensional shape of the molecule is crucial for its biological function.

In a chiral environment, enantiomers can exhibit different affinities for their biological targets. mdpi.com One enantiomer may fit perfectly into a binding site, leading to a biological response, while the other may bind less effectively or not at all. These differences can manifest in variations in potency, efficacy, and even the mechanism of action. Although specific data for the 2-heptyl isothiocyanate enantiomers is limited, the principles of stereochemistry in drug action suggest that the (S)-(+) and (R)-(-) forms likely possess distinct pharmacological profiles. nih.govmdpi.com

SAR in Anticarcinogenic and Chemopreventive Efficacy

Isothiocyanates are among the most studied classes of chemopreventive agents, and their SAR for anticarcinogenic activity is well-documented. nih.gov Their mechanisms of action are multifaceted and include the modulation of enzymes involved in carcinogen metabolism, induction of apoptosis, and epigenetic regulation. nih.govnih.govmdpi.com

Modulation of Detoxification Enzymes: A key mechanism of ITC-mediated chemoprevention is the induction of phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases, quinone reductase) and the inhibition of phase I enzymes that can activate pro-carcinogens. The potency of ITCs in modulating these enzyme systems is structure-dependent. Studies have shown that the length of the alkyl chain is a critical determinant of this activity. nih.govnih.gov For instance, in the arylalkyl isothiocyanate series, an increase in the number of carbons in the alkyl chain from two (PEITC) to four (4-phenylbutyl isothiocyanate) resulted in a marked increase in the inhibition of lung tumorigenesis. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: Isothiocyanates can induce apoptosis and cell cycle arrest in cancer cells, and this ability is also influenced by their structure. The chemical structure of ITCs affects their potential as tubulin polymerization inhibitors, which can lead to cell cycle arrest. mdpi.com However, potent antiproliferative activity is not always directly correlated with strong tubulin polymerization inhibition, indicating that structurally diverse ITCs can act through multiple intracellular targets. mdpi.com

Epigenetic Regulation: Emerging evidence indicates that ITCs can exert their anticancer effects through epigenetic mechanisms, such as inhibiting histone deacetylases (HDACs). nih.gov The structural features of ITCs that govern their efficacy as HDAC inhibitors are an active area of investigation.

The following table highlights the SAR of isothiocyanates in relation to their chemopreventive activities.

| Chemopreventive Mechanism | Structural Influence | Observed Effect |

| Enzyme Modulation | Longer alkyl chains in arylalkyl ITCs. nih.gov | Increased inhibition of lung tumorigenesis. |

| Apoptosis/Cell Cycle Arrest | Structural diversity of the ITC side chain. mdpi.com | Differential activity as tubulin polymerization inhibitors. |

| General Anticarcinogenic Activity | High lipophilicity and low reactivity. researchgate.net | Correlated with higher inhibitory potency. |

Computational and Molecular Modeling Approaches in SAR Studies

Computational and molecular modeling techniques have become indispensable tools in modern drug discovery and for rationalizing the SAR of bioactive compounds. nih.govnih.gov These in silico methods provide valuable insights into the interactions between small molecules and their biological targets at an atomic level, thereby guiding the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For isothiocyanates, QSAR models have been developed to correlate physicochemical properties, such as lipophilicity (log P) and electronic parameters, with their inhibitory potency against cancer cell lines or specific enzymes. researchgate.net For example, a study on the inhibition of lung tumorigenesis by ITCs found that their inhibitory potency was correlated with their partition coefficients (log P) and the rate constants for their reaction with glutathione. researchgate.net This suggests that both high lipophilicity and lower chemical reactivity are desirable for this particular activity.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method has been employed to study the binding of isothiocyanates to various protein targets, such as tubulin and N-acylethanolamine-hydrolyzing acid amidase (NAAA). mdpi.comnih.gov By visualizing the binding modes and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can understand why certain structural features lead to higher affinity and potency. For the development of potent NAAA inhibitors based on the isothiocyanate scaffold, a target-based SAR approach was successfully supported by computational methods. nih.gov

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This information can then be used to screen virtual libraries for new compounds with similar features.

These computational approaches, often used in combination, provide a powerful platform for understanding the complex SAR of this compound and its analogues, facilitating the rational design of new therapeutic agents. nih.gov

Preclinical Efficacy and Translational Considerations for Isothiocyanates

In Vitro and In Vivo Pharmacological Evaluation in Disease Models

The preclinical assessment of a compound's therapeutic potential relies on a combination of in vitro (cell-based) and in vivo (animal model) studies. These investigations are crucial for elucidating mechanisms of action and establishing a foundation for potential human trials.

While extensive research has been conducted on the pharmacological effects of commonly occurring isothiocyanates such as sulforaphane (B1684495) and phenethyl isothiocyanate, specific preclinical data for (S)-(+)-2-Heptyl isothiocyanate are not extensively documented in publicly available scientific literature. However, the broader body of research on isothiocyanates provides a framework for understanding its potential pharmacological profile.

Isothiocyanates, as a class, have demonstrated a range of biological activities in various disease models, particularly in the context of cancer. In vitro studies have consistently shown that isothiocyanates can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress cell migration and invasion. nih.gov These effects are often attributed to their ability to generate reactive oxygen species and modulate key cellular signaling pathways involved in cancer progression. nih.gov

The structure of an isothiocyanate, particularly the nature of the side chain attached to the -N=C=S group, plays a significant role in its biological activity. For instance, the length and composition of the alkyl or aryl side chain can influence the compound's potency and specificity. While direct evidence for this compound is limited, studies on other isothiocyanates with varying alkyl chain lengths suggest that this structural feature is a critical determinant of their anticancer effects.

In vivo studies using animal models have corroborated the in vitro findings for many isothiocyanates, demonstrating their ability to inhibit tumor growth in various cancer types. nih.gov These studies are vital for understanding the compound's behavior in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: General In Vitro and In Vivo Pharmacological Effects of Isothiocyanates in Disease Models

| Pharmacological Effect | In Vitro Evidence (Cell-Based Assays) | In Vivo Evidence (Animal Models) |

| Anticancer Activity | Inhibition of cancer cell proliferation, induction of apoptosis, suppression of migration and invasion. nih.gov | Reduction of tumor growth and metastasis in various cancer models. nih.gov |

| Anti-inflammatory Effects | Downregulation of inflammatory mediators. | Reduction of inflammation in various disease models. |

| Antioxidant Properties | Induction of phase II detoxification enzymes. | Protection against oxidative stress-induced damage. |

It is important to note that the data presented in Table 1 are generalized from studies on various isothiocyanates and may not be directly representative of the specific activity of this compound. Further research is required to elucidate the specific pharmacological profile of this particular compound.

Challenges in Translating Isothiocyanate Research to Clinical Applications

Despite the promising preclinical data for many isothiocyanates, their translation into effective clinical therapies has been met with several challenges. nih.gov These hurdles are applicable to the entire class of compounds, including less-studied members like this compound.

One of the primary challenges lies in the bioavailability and stability of isothiocyanates. These compounds can be volatile and susceptible to hydrolysis, which can reduce their concentration before they reach their target tissues. nih.gov Furthermore, upon ingestion, isothiocyanates are rapidly metabolized, which can affect their efficacy. nih.gov The food matrix in which they are consumed can also significantly impact their absorption and metabolism. nih.gov

Another significant hurdle is the lack of reliable biomarkers to predict the response to isothiocyanate-based therapies. nih.govfrontiersin.org Identifying which patients are most likely to benefit from treatment is crucial for designing effective clinical trials and for the future personalized application of these compounds.

The hormetic (biphasic) dose-response of isothiocyanates presents another layer of complexity. frontiersin.orgmdpi.com At low concentrations, some isothiocyanates may stimulate cell growth, while higher concentrations are required for their anticancer effects. frontiersin.org This phenomenon necessitates careful dose-finding studies to ensure therapeutic efficacy without promoting unintended effects.

Furthermore, the development of suitable formulations for oral administration that ensure stability and optimal bioavailability remains a key area of research. mdpi.com Overcoming these challenges will be critical for the successful clinical translation of this compound and other promising isothiocyanates.

Q & A

Q. How should researchers document experimental methods to facilitate replication?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。